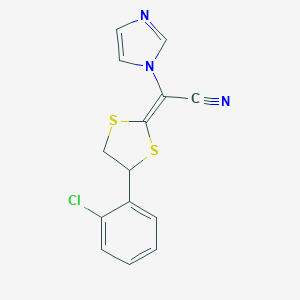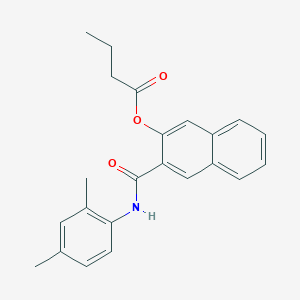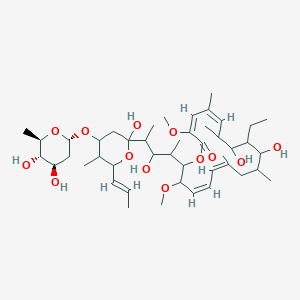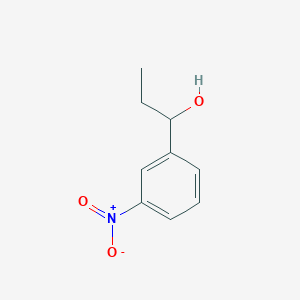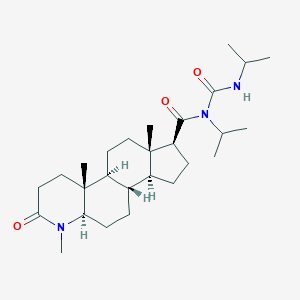
Turosteride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Turosteride is a synthetic compound that belongs to the class of 4-azasteroids. It is a potent inhibitor of 5-alpha-reductase, an enzyme that converts testosterone to dihydrotestosterone (DHT). Turosteride is a promising drug candidate for the treatment of androgen-related disorders such as benign prostatic hyperplasia (BPH) and androgenic alopecia (AGA).
Mécanisme D'action
Turosteride acts as a competitive inhibitor of 5-alpha-reductase, binding to the enzyme's active site and preventing the conversion of testosterone to Turosteride. This results in a reduction of Turosteride levels in the prostate gland and hair follicles, leading to a decrease in the size of the prostate gland and an increase in hair growth.
Biochemical and Physiological Effects:
Turosteride has been shown to reduce the levels of Turosteride in the prostate gland and hair follicles by up to 90%. This leads to a decrease in the size of the prostate gland and an improvement in urinary symptoms in patients with BPH. In AGA, Turosteride has been shown to increase hair growth and improve hair density.
Avantages Et Limitations Des Expériences En Laboratoire
Turosteride has several advantages for lab experiments, including its high potency and selectivity for 5-alpha-reductase. However, Turosteride has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
Future research on Turosteride could focus on several areas, including the development of more potent and selective inhibitors of 5-alpha-reductase, the identification of biomarkers for BPH and AGA, and the development of new therapeutic approaches for these conditions. Additionally, further studies could investigate the potential role of Turosteride in other androgen-related disorders, such as prostate cancer and hirsutism.
Conclusion:
Turosteride is a promising drug candidate for the treatment of androgen-related disorders such as BPH and AGA. Its mechanism of action as a potent inhibitor of 5-alpha-reductase has been extensively studied, and it has been shown to have significant biochemical and physiological effects. While Turosteride has some limitations for lab experiments, future research could focus on its potential therapeutic applications in other androgen-related disorders.
Méthodes De Synthèse
Turosteride can be synthesized by the reaction of 17β-hydroxy-5α-androstan-3-one with 2-methoxy-5-(2,2,2-trifluoroethoxy)benzoic acid in the presence of a base such as potassium carbonate. The reaction yields Turosteride as a white crystalline solid with a melting point of 250-252°C.
Applications De Recherche Scientifique
Turosteride has been extensively studied for its potential therapeutic applications in BPH and AGA. BPH is a common condition in aging men, characterized by an enlargement of the prostate gland, which leads to urinary symptoms. AGA is a type of hair loss that affects men and women, characterized by a progressive miniaturization of hair follicles. Turosteride has been shown to inhibit the activity of 5-alpha-reductase, thereby reducing the levels of Turosteride, which is implicated in both BPH and AGA.
Propriétés
Numéro CAS |
137099-09-3 |
|---|---|
Nom du produit |
Turosteride |
Formule moléculaire |
C27H45N3O3 |
Poids moléculaire |
459.7 g/mol |
Nom IUPAC |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H45N3O3/c1-16(2)28-25(33)30(17(3)4)24(32)21-10-9-19-18-8-11-22-27(6,15-13-23(31)29(22)7)20(18)12-14-26(19,21)5/h16-22H,8-15H2,1-7H3,(H,28,33)/t18-,19-,20-,21+,22+,26-,27+/m0/s1 |
Clé InChI |
WMPQMBUXZHMEFZ-YJPJVVPASA-N |
SMILES isomérique |
CC(C)NC(=O)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)N4C)C)C |
SMILES |
CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C |
SMILES canonique |
CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C |
Synonymes |
1-(4-methyl-3-oxo-4-aza-5 alpha-androstane-17 beta-carbonyl)-1,3-diisopropylurea FCE 26073 FCE-26073 turosteride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



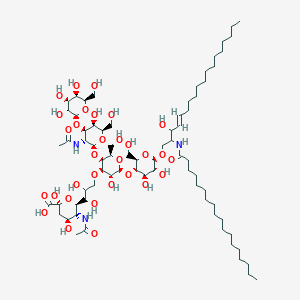
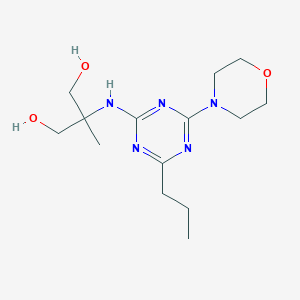
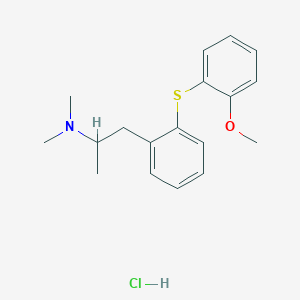



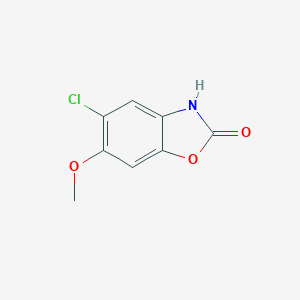
![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B162470.png)

